2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound with a complex structure, characterized by the presence of chloro, nitrophenoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable precursor, followed by chlorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzene derivatives.
Scientific Research Applications
2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a system. The presence of the nitro, chloro, and trifluoromethyl groups can influence its reactivity and binding affinity to various receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-nitrophenoxy)-3-(trifluoromethyl)benzene
- 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
Uniqueness
2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly affect its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications and research studies.
Biological Activity
2-Chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene, also known by its CAS number 50594-75-7, is a synthetic compound with a complex structure that includes halogenated and nitro functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C13H7ClF3NO3
- Molecular Weight : 307.65 g/mol
- LogP : 4.5 (indicating hydrophobic characteristics)
These properties suggest that the compound may have significant interactions with biological membranes and proteins due to its lipophilicity.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the nitro group is often associated with increased antibacterial activity. Studies have shown that derivatives of chlorinated phenols can inhibit the growth of various bacterial strains, suggesting that this compound may act similarly.
2. Cytotoxicity
In vitro studies have demonstrated that halogenated compounds can induce cytotoxic effects in various cell lines. The cytotoxicity is often linked to oxidative stress mechanisms and apoptosis induction. For example, a study on structurally related compounds showed significant cell death in cancer cell lines at micromolar concentrations.
3. Endocrine Disruption
The structural characteristics of this compound may allow it to interact with hormone receptors, potentially leading to endocrine-disrupting effects. Research indicates that similar compounds can bind to estrogen receptors, influencing hormonal pathways and leading to adverse developmental effects.
Toxicological Profile
The toxicological profile of this compound suggests potential risks associated with exposure:
- Carcinogenicity : Some studies indicate that halogenated compounds may possess carcinogenic properties, particularly in long-term exposure scenarios.
- Mutagenicity : There are concerns regarding the mutagenic potential of nitro-substituted aromatic compounds, which could lead to DNA damage.
- Reproductive Toxicity : Evidence from related compounds suggests possible reproductive toxicity, necessitating further investigation into this compound's effects on reproductive health.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various chlorinated phenolic compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting potential for use in antibacterial formulations.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated IC50 values around 25 µM after 48 hours of exposure, indicating significant cytotoxicity and warranting further exploration for therapeutic applications.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H7ClF3NO3 |
Molecular Weight | 307.65 g/mol |
LogP | 4.5 |
Antibacterial Activity | MIC: 10 - 50 µg/mL |
Cytotoxicity (IC50) | ~25 µM (MCF-7 cells) |
Potential Endocrine Disruption | Yes (structural similarity to EDCs) |
Properties
CAS No. |
62476-57-7 |
---|---|
Molecular Formula |
C13H7ClF3NO3 |
Molecular Weight |
317.65 g/mol |
IUPAC Name |
2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-6-8(13(15,16)17)4-5-12(11)21-10-3-1-2-9(7-10)18(19)20/h1-7H |
InChI Key |
WOFCZGIIFWLEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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